1-Oxa-5-azaspiro[2.4]heptane
Description
Historical Context of Spirocyclic Compounds in Organic Synthesis Research
Spirocyclic compounds have long presented a formidable challenge to synthetic chemists due to the inherent steric strain and the difficulty of creating a quaternary spiro center. researchgate.net However, their unique three-dimensional structures and associated conformational rigidity have made them attractive targets for synthesis. researchgate.netgoogle.com The development of new synthetic methodologies, including asymmetric approaches, has enabled greater control over the stereochemistry of these complex molecules. researchgate.net Historically, the synthesis of spiro compounds has been a benchmark for demonstrating the power and elegance of new organic reactions and strategies. cambridgescholars.com
Significance of Small Ring Systems in Contemporary Chemical Research
Small aliphatic rings, such as the cyclopropane (B1198618) and oxirane rings found in 1-Oxa-5-azaspiro[2.4]heptane, are of immense importance in modern chemical research, particularly in medicinal chemistry. nih.gov These small, rigid structures offer several advantages:
Three-Dimensionality: They provide a fixed and well-defined three-dimensional scaffold, which can lead to improved binding interactions with biological targets. nih.govresearchgate.net
Physicochemical Properties: The incorporation of small rings can favorably modulate key properties like solubility and metabolic stability. nih.gov
Novelty: They can serve as bioisosteric replacements for other functional groups, providing access to new intellectual property. nih.gov
The cyclopropane ring, in particular, is a prevalent feature in numerous pharmaceutical agents. nih.gov The presence of heteroatoms, such as oxygen and nitrogen in the case of this compound, further enhances the chemical diversity and potential for specific molecular interactions. researchgate.net
Overview of this compound within Heterocyclic and Spirocyclic Chemistry
This compound belongs to the class of heterocyclic spiro compounds. ontosight.aicymitquimica.com This classification arises from two key structural features:
Heterocyclic Nature: The molecule contains rings with atoms other than carbon, specifically an oxygen atom in the oxirane ring and a nitrogen atom in the pyrrolidine (B122466) ring. cymitquimica.com
Spirocyclic Structure: It possesses a spiro center, a carbon atom that is a constituent of both the oxirane and pyrrolidine rings. ontosight.ai
This unique combination of a three-membered epoxide ring and a five-membered aza-ring makes it a valuable building block in organic synthesis. bldpharm.com Its derivatives have been explored for their potential applications in various areas of chemical research. chemicalbook.com
Nomenclature and Structural Representation in Academic Literature
The systematic name for this compound, according to IUPAC nomenclature rules for spiro compounds, is this compound. wiley-vch.de The numbers in the brackets, [2.4], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. The numbering of the atoms in the heterocyclic system begins in the ring adjacent to the spiro junction.
Derivatives of this parent compound are frequently cited in the literature. For example, tert-butyl this compound-5-carboxylate is a commonly used intermediate in which the nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. chemicalbook.comambeed.com Another example is 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, where a benzyl (B1604629) group is attached to the nitrogen atom. bldpharm.comabovchem.com
Table 1: Physicochemical Properties of this compound Derivatives
| Property | tert-Butyl this compound-5-carboxylate | 5-Oxa-6-azaspiro[2.4]heptane hydrochloride |
|---|---|---|
| CAS Number | 301226-25-5 aaronchem.com | 2055405-76-8 chemscene.com |
| Molecular Formula | C10H17NO3 aaronchem.com | C₅H₁₀ClNO chemscene.com |
| Molecular Weight | 199.25 g/mol ambeed.com | 135.59 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 42.07 Ų ambeed.com | 21.26 Ų chemscene.com |
| LogP | 2.71 ambeed.com | 0.7232 chemscene.com |
| Hydrogen Bond Acceptors | 3 ambeed.com | 2 chemscene.com |
| Hydrogen Bond Donors | 0 ambeed.com | 1 chemscene.com |
| Rotatable Bonds | 3 ambeed.com | 0 chemscene.com |
Table 2: Research Findings on this compound and its Derivatives
| Research Area | Finding |
|---|---|
| Synthesis | Palladium-catalyzed spirocyclopropanation has been utilized to synthesize gem-difluorinated oxa/azaspiro[2.4]heptanes with excellent diastereoselectivity. researchgate.net |
| Reactivity | The tert-butyl ester derivative serves as a reactant for the synthesis of spirocyclic dihydro-benzo[b] researchgate.netwiley-vch.deoxazine derivatives. chemicalbook.com |
| Medicinal Chemistry | The core structure is investigated as a component of novel therapeutic compounds. |
List of Compounds Mentioned
this compound
tert-Butyl this compound-5-carboxylate chemicalbook.comambeed.com
5-Benzyl-1-oxa-5-azaspiro[2.4]heptane bldpharm.comabovchem.com
5-Oxa-6-azaspiro[2.4]heptane hydrochloride chemscene.com
Benzyl this compound-5-carboxylate bldpharm.com
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene smolecule.com
1-Oxa-6-azaspiro(2.4)heptane-5,7-dione, 6-(3-nitrophenyl)- ontosight.ai
5-CBZ-1-OXA-5-AZASPIRO[2.4]HEPTANE
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-6-azaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-5/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHUJUWNZYPQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxa 5 Azaspiro 2.4 Heptane and Its Derivatives
Cycloaddition Approaches to 1-Oxa-5-azaspiro[2.4]heptane Core Construction
Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. For the this compound core, various cycloaddition strategies have been explored, providing convergent pathways to this intricate scaffold.
1,3-Dipolar Cycloadditions Involving Nitrones and Olefinic Precursors
The 1,3-dipolar cycloaddition between a nitrone and an olefin is a cornerstone in the synthesis of isoxazolidines, the heterocyclic core of this compound. This reaction involves the [3+2] cycloaddition of a nitrone, as the 1,3-dipole, with an olefinic dipolarophile. Specifically, the use of methylenecyclopropane (B1220202) as the olefinic partner provides a direct route to the spiro[2.4]heptane framework.
The reaction of a nitrone with methylenecyclopropane can theoretically yield two regioisomers: the 5-spirocyclopropane isoxazolidine (B1194047) (this compound) and the 4-spirocyclopropane isoxazolidine. Computational studies have shown that the formation of the 5-spiro isomer is generally favored both kinetically and thermodynamically. nih.gov The regioselectivity of this cycloaddition is influenced by both electronic and steric factors of the substituents on the nitrone and the methylenecyclopropane. nih.gov
A general scheme for this reaction is presented below:
Dipole: A substituted nitrone (R1, R2 = H, alkyl, aryl)
Dipolarophile: A substituted methylenecyclopropane (R3, R4 = H, electron-withdrawing groups)
Product: A substituted this compound
| Nitrone Substituents (R1, R2) | Methylenecyclopropane Substituents (R3, R4) | Predominant Regioisomer | Reference |
| Phenyl, H | H, H | 5-spirocyclopropane | nih.gov |
| Phenyl, H | CO2Me, CO2Me | 5-spirocyclopropane | nih.gov |
These spirocyclopropane-isoxazolidine cycloadducts can be thermally unstable and may undergo subsequent rearrangements. nih.gov
Formal [3+2] Cycloaddition Strategies for Spiro Ring Formation
Beyond the direct use of nitrones, formal [3+2] cycloaddition strategies have also been developed. These methods often involve the reaction of an aziridine (B145994) derivative with an appropriate olefin. The Lewis acid-mediated reaction of N-sulfonyl or N-sulfamoyl aziridines with alkenes provides an efficient pathway to various 1-azaspiroalkanes. While not directly forming the oxa-azaspiro system, this methodology is crucial for the construction of the azaspirocyclic core, which can be further functionalized.
For instance, the reaction of N-tosyl-2-phenylaziridine with methylenecycloalkenes in the presence of a Lewis acid like BF3·Et2O can yield spiropyrrolidines. This approach treats the aziridine as a synthon for a 1,3-dipole.
Double Methylene (B1212753) Transfer Reactions for Spiro[2.4]heptane Formation
The formation of the spiro[2.4]heptane skeleton can also be achieved through double methylene transfer reactions. This methodology typically involves the reaction of a fulvene (B1219640) derivative with a sulfur ylide. While this method is more common for the synthesis of the carbocyclic spiro[2.4]hepta-4,6-diene system, its principles can be adapted for the synthesis of heterocyclic analogs. The key step is the transfer of a methylene group from the ylide to both double bonds of the cyclopentadienyl (B1206354) ring of the fulvene, creating the spiro-fused cyclopropane (B1198618) ring.
Intramolecular Cyclization Reactions for Spiro[2.4]heptane Formation
Intramolecular cyclization offers a powerful alternative for the synthesis of the this compound core, often providing high levels of stereocontrol. These methods involve the formation of one of the rings of the spirocycle from a pre-functionalized acyclic or cyclic precursor.
Base-Mediated Ring-Closure Steps
Base-mediated ring-closure reactions are a common strategy for the synthesis of spiroisoxazolines and their derivatives. A typical approach involves the intramolecular cyclization of a functionalized 5,5-disubstituted isoxazoline (B3343090). For example, an isoxazoline bearing a suitable leaving group and a nucleophilic moiety can undergo intramolecular cyclization in the presence of a base to form the spirocyclic system.
Improved yields for the synthesis of a variety of spiroisoxazolines have been achieved through a one-pot intramolecular cyclization/methylation reaction of functionalized 5,5-disubstituted isoxazolines. This process is initiated by a 1,3-dipolar cycloaddition to form the isoxazoline ring, which then undergoes an intramolecular cyclization.
| Isoxazoline Precursor | Base | Reaction Conditions | Product |
| Functionalized 5,5-disubstituted isoxazoline | Sodium Hydride | Toluene, 50°C | Spiroisoxazoline |
Transition Metal-Catalyzed Intramolecular Cyclizations
Transition metal catalysis provides a versatile toolkit for the construction of complex cyclic and spirocyclic systems. While specific examples for the direct synthesis of this compound are not abundant in the literature, related intramolecular cyclizations catalyzed by transition metals are well-established for the formation of medium-sized heterocycles and other spiro compounds. mdpi.comnih.gov
These reactions often involve the cyclization of olefinic or alkynyl precursors bearing a suitable functional group. For instance, palladium-catalyzed intramolecular cyclization of alkynes is a common method for synthesizing various heterocyclic structures. The general principle involves the formation of a carbon-carbon or carbon-heteroatom bond to close the ring.
Derivatization of Pre-formed Spirocyclic Systems
Functional Group Interconversion on the this compound Scaffold
Functional group interconversion represents a powerful strategy for diversifying the this compound core, allowing for the introduction of various substituents and the exploration of structure-activity relationships. These transformations often begin with a readily available spirocyclic precursor, which is then chemically modified to introduce new functional groups.
One common approach involves the manipulation of ester or carboxylic acid functionalities attached to the spirocyclic framework. For instance, the N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of several important compounds. mdpi.com The carboxylic acid can be converted to its corresponding benzyl (B1604629) ester, which can then undergo further reactions. mdpi.com This transformation is typically achieved by reacting the carboxylic acid with benzyl bromide in the presence of a base like cesium carbonate. mdpi.com
Another example of functional group interconversion is the transformation of a ketone to an amine. The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates can yield intermediates that are crucial for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov This highlights the utility of reduction and subsequent modifications to introduce amine functionalities.
The following table summarizes key functional group interconversions on the this compound scaffold:
| Starting Material | Reagents and Conditions | Product |
| N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | Benzyl bromide, Cesium carbonate, DMF | N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid benzyl ester |
| Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates | Asymmetric Hydrogenation | (S)-7-amino-5-azaspiro[2.4]heptane intermediate |
These examples demonstrate the versatility of functional group interconversion in creating a diverse library of this compound derivatives from common intermediates.
Palladium-Catalyzed Spirocyclopropanation Approaches
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of spirocyclic systems, including the this compound scaffold. A notable example is the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles. nih.gov This method provides a direct and efficient route to gem-difluorinated 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes. nih.gov
The reaction proceeds through the formation of a π-allylpalladium zwitterionic intermediate, which then undergoes spirocyclopropanation. nih.gov A competing pathway is β-F elimination, and the reaction conditions can be optimized to favor the desired spirocyclization. nih.gov The scope of this reaction is broad, accommodating various gem-difluoroalkenes, including styrenes, acrylic esters, and acrylamides. nih.gov This allows for the incorporation of different functional groups and heteroatoms onto the spirocyclic skeleton. nih.gov
The following table provides an overview of the palladium-catalyzed spirocyclopropanation:
| Substrate | Catalyst System | Product |
| gem-Difluoroalkenes (e.g., styrenes, acrylic esters, acrylamides) | Palladium catalyst, π-allylpalladium 1,4-dipole precursor | gem-Difluorinated 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes |
This palladium-catalyzed approach offers a valuable strategy for accessing novel and potentially biologically active gem-difluorinated spirocyclic compounds. nih.gov
Enantioselective Synthetic Routes to Chiral this compound Analogs
The development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of this compound analogs, which often exhibit distinct biological activities.
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation is a widely used and effective method for establishing stereocenters. wikipedia.orgmdma.ch In the context of this compound synthesis, this strategy has been successfully employed to produce chiral intermediates with high enantioselectivity. nih.gov
A key example is the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.gov This reaction, catalyzed by a ruthenium complex bearing a chiral phosphine (B1218219) ligand such as (S)-SunPhos, affords the corresponding amino alcohol with enantiomeric excesses (ee) up to 98.7%. nih.gov This chiral intermediate is then converted to (S)-7-amino-5-azaspiro[2.4]heptane, a moiety found in quinolone antibacterial agents. nih.gov The success of this approach relies on the careful selection of the chiral catalyst and optimization of reaction conditions to achieve high levels of stereocontrol. nih.govnih.gov
The following table summarizes a key asymmetric hydrogenation reaction for the synthesis of a chiral this compound precursor:
| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |
| Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates | [RuCl(benzene)(S)-SunPhos]Cl | Chiral amino alcohol intermediate | Up to 98.7% |
This method provides an efficient and highly enantioselective route to valuable chiral building blocks for the synthesis of complex this compound derivatives. nih.gov
Chiral Auxiliary-Mediated Syntheses for Spiro[2.4]heptane Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy has been applied to the synthesis of chiral spiro[2.4]heptane systems, including precursors to this compound analogs.
An example of this approach is the use of a chinchonidine-derived catalyst in a phase-transfer-catalyzed double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com This reaction generates the (S)-4-methyleneproline scaffold with high enantioselectivity. mdpi.com The resulting tert-butyl (S)-4-methyleneprolinate can then be converted into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com The chiral auxiliary, in this case, the chinchonidine derivative, controls the facial selectivity of the alkylation steps, leading to the desired enantiomer of the product. mdpi.com After the key stereocenter-forming reaction, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com
The following table outlines the use of a chiral auxiliary in the synthesis of a this compound precursor:
| Substrate | Chiral Auxiliary/Catalyst | Key Reaction | Product |
| Glycine imine analog, Dibromide | Chinchonidine-derived catalyst | Phase-transfer-catalyzed double allylic alkylation | tert-Butyl (S)-4-methyleneprolinate |
The use of chiral auxiliaries provides a reliable method for controlling stereochemistry in the synthesis of complex spirocyclic systems. nih.gov
Chiral Reagent-Controlled Methodologies in Spiro[2.4]heptane Construction
In chiral reagent-controlled methodologies, a stoichiometric amount of a chiral reagent is used to induce asymmetry in the product. While catalytic methods are often preferred for their efficiency, chiral reagents can provide high levels of stereocontrol in specific transformations.
In the synthesis of spiro[2.4]heptane systems, chiral reagents can be employed in various steps. For example, the use of a chiral base in a deprotonation step can lead to the formation of a chiral enolate, which can then react with an electrophile to give an enantioenriched product.
While specific examples directly leading to this compound using this exact methodology are less commonly reported in the provided context, the general principle is applicable. For instance, in the synthesis of other spirocyclic systems, chiral lithium amide bases have been used to effect enantioselective alkylations. The choice of the chiral reagent is critical and is often tailored to the specific substrate and reaction type to achieve the desired stereochemical outcome.
Chemical Reactivity and Transformation Pathways of 1 Oxa 5 Azaspiro 2.4 Heptane Frameworks
Ring-Opening Reactions and Subsequent Transformations
The inherent strain of the oxirane ring in the 1-oxa-5-azaspiro[2.4]heptane system is the principal driver for its reactivity. youtube.com Cleavage of the C-O bonds of the epoxide can be initiated by a wide range of reagents and conditions, leading to the formation of highly functionalized pyrrolidine (B122466) derivatives. These transformations are often characterized by high regio- and stereoselectivity, making them valuable in synthetic chemistry. nih.gov
Nucleophilic Ring Opening of the Oxirane Moiety
The carbons of the epoxide ring are highly electrophilic, readily undergoing attack by nucleophiles, which results in the opening of the three-membered ring. lumenlearning.comlibretexts.org This reaction can proceed under either acidic or basic/neutral conditions, and the regioselectivity of the attack often depends on the reaction environment. lumenlearning.commasterorganicchemistry.com
Under basic or neutral conditions, the ring-opening typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. researchgate.netmasterorganicchemistry.com In the case of this compound, this would be the methylene (B1212753) (-CH2-) carbon of the oxirane ring. This pathway is favored for a variety of strong nucleophiles.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. masterorganicchemistry.com The nucleophilic attack then occurs at the more substituted carbon (the spiro carbon), as it can better stabilize the partial positive charge that develops in the transition state, a characteristic of an SN1-like mechanism. lumenlearning.com This acid-catalyzed pathway allows for the ring opening by weaker nucleophiles. masterorganicchemistry.com
The scope of nucleophiles that can be employed is broad, including reactants with nucleophilic centers on oxygen, sulfur, carbon, and nitrogen. researchgate.net For instance, the reaction with ammonia (B1221849) provides a direct route to 3-hydroxy-3-aminomethyloxindoles from spiro-epoxyoxindoles. rsc.org
| Condition | Mechanism | Site of Attack | Typical Nucleophiles | Product Type |
|---|---|---|---|---|
| Basic / Neutral | SN2-like | Less substituted carbon | HO⁻, RO⁻, RNH₂, Grignard reagents, LiAlH₄ | Substituted pyrrolidinemethanol |
| Acidic | SN1-like | More substituted (spiro) carbon | H₂O, ROH, H-X (halides) | Substituted 4-hydroxypyrrolidine |
Reductive Cleavage of Spiro Rings
The oxirane ring of this compound can be opened reductively using various reducing agents. researchgate.net These reactions are a cornerstone of epoxide chemistry, providing access to alcohols through hydrogenolysis. organic-chemistry.org The most common reagents for this transformation are metal hydrides, such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄). researchgate.net
The regioselectivity of hydride attack generally follows the principles of nucleophilic ring opening. With a strong, unhindered nucleophile like the hydride ion (H⁻) from LiAlH₄, the reaction proceeds via an SN2 pathway, with the hydride attacking the less substituted carbon of the epoxide. This results in the formation of a tertiary alcohol at the spirocyclic carbon. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is another effective method for the reductive opening of epoxides. organic-chemistry.org
| Reducing Agent | Typical Conditions | Resulting Functional Group |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) | Alcohol (via hydrogenolysis) |
| Sodium borohydride (NaBH₄) | Protic solvent (e.g., EtOH, MeOH) | Alcohol (via hydrogenolysis) |
| Hydrogen (H₂) with metal catalyst | Pd/C, PtO₂, Raney Ni; Pressure | Alcohol (via hydrogenolysis) |
Hydrolytic Transformations of Spiro Systems
Hydrolysis of the this compound framework involves the ring-opening of the oxirane moiety by water, acting as a nucleophile. This reaction can be catalyzed by either acid or base and results in the formation of a vicinal diol (a 1,2-diol). masterorganicchemistry.comresearchgate.net
In acid-catalyzed hydrolysis, the epoxide oxygen is protonated, enhancing the electrophilicity of the ring carbons. Water then attacks the more substituted spiro carbon, leading to a 4-(hydroxymethyl)-4-hydroxypyrrolidinium salt, which is neutralized upon workup.
Under basic conditions, the hydroxide (B78521) ion (a strong nucleophile) attacks the less substituted carbon of the epoxide ring in an SN2 fashion. researchgate.net This process yields a pyrrolidine-3-methanol derivative with a hydroxyl group at the spiro carbon. The hydrolytic stability of spiro compounds can be pH-dependent, with some systems showing tendencies toward hydrolysis under specific conditions. researchgate.net
Reactions at Heteroatoms (Oxygen and Nitrogen)
Beyond the ring-opening reactions of the oxirane, the nitrogen and oxygen atoms of the this compound framework are key sites for chemical modification. The lone pair of electrons on the pyrrolidine nitrogen allows it to act as a nucleophile and a base, while the oxirane oxygen primarily functions as a Lewis base, particularly in the presence of acids or metal catalysts.
N-Alkylation and N-Acylation Reactions
The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the properties of the spirocycle and for incorporating it into larger molecular structures.
N-Alkylation can be achieved by reacting the spirocycle with alkyl halides or under reductive amination conditions. The nitrogen atom acts as a nucleophile, displacing a leaving group on an alkyl electrophile.
N-Acylation is a common strategy used to introduce a carbonyl group onto the nitrogen atom, forming an amide. nih.gov This is typically accomplished using reactive carboxylic acid derivatives such as acid chlorides or anhydrides. chemistryviews.org The resulting N-acyl derivatives, such as the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, are important intermediates in medicinal chemistry. mdpi.com The formation of N-acyliminium ions from related imines is also a versatile method for generating azaspirocycles. thieme-connect.com
| Reaction Type | Reagent Class | Product | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halides (R-X) | N-Alkyl-1-oxa-5-azaspiro[2.4]heptane | Introduces alkyl substituents |
| N-Acylation | Acid chlorides (RCOCl), Anhydrides ((RCO)₂O) | N-Acyl-1-oxa-5-azaspiro[2.4]heptane | Forms stable amides, useful as protecting groups or for further functionalization. chemistryviews.orgmdpi.com |
| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | N-Sulfonyl-1-oxa-5-azaspiro[2.4]heptane | Forms sulfonamides, often used as protecting groups |
O-Functionalization Pathways within the Spiro System
Direct functionalization of the epoxide oxygen to form stable O-alkyl or O-acyl products (ethers or esters at the oxygen atom while retaining the ring) is not a typical reaction pathway for epoxides. The primary role of the oxygen atom is to act as a Lewis base. masterorganicchemistry.com
The oxygen's lone pair of electrons can coordinate to a Lewis acid or a Brønsted acid (protonation). masterorganicchemistry.com This activation is a crucial first step in acid-catalyzed ring-opening reactions, as it transforms the hydroxyl group into a much better leaving group. lumenlearning.comnih.gov For example, Lewis acid-mediated opening of an epoxide can proceed through the formation of an oxocarbenium ion after the initial coordination of the Lewis acid to the oxygen. nih.gov While not a functionalization in the sense of forming a new, stable bond to the oxygen, this electronic activation is fundamental to the reactivity of the spiro system.
Reactions at the Cyclopropane (B1198618) Moiety
While specific studies on the cyclopropane moiety of this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other spirocyclopropane systems. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts partial double-bond character, making it susceptible to reactions with electrophiles and transformations driven by the release of ring strain.
The cyclopropane ring in spirocyclic compounds can undergo addition reactions with various electrophiles, leading to ring-opened products. This reactivity is attributed to the ability of the strained C-C bonds to act as a nucleophile. In analogous systems, such as spiro[2.4]hepta-4,6-dienes, additions of electrophilic carbenes have been observed. researchgate.net For the this compound framework, treatment with strong acids or other electrophiles could potentially lead to the cleavage of the cyclopropane ring. The regioselectivity of such an opening would likely be influenced by the substitution pattern on the ring and the nature of the electrophile.
The significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a powerful driving force for various chemical transformations. nih.gov In many spirocyclopropane derivatives, this strain can be released through ring-expansion or ring-opening reactions, often catalyzed by transition metals or initiated by nucleophiles or electrophiles.
For instance, nucleophilic attack on a carbon atom of the cyclopropane ring can induce a ring-opening, which can be followed by a subsequent cyclization to form a larger ring system. Studies on spiro[cyclopropane-1,3'-oxindoles] have demonstrated that nucleophiles like azide (B81097) ions can initiate a facile ring opening to afford 3-(2-azidoethyl)oxindoles, which can then undergo further transformations. acs.org Similarly, sulfur nucleophiles have been used in the ring-opening cyclization of spirocyclopropanes to construct benzo[b]thiophene skeletons. nih.gov
In the context of this compound derivatives, such transformations could provide access to a diverse range of heterocyclic scaffolds. The presence of the adjacent oxirane and pyrrolidine rings would be expected to influence the course of these reactions, potentially leading to novel molecular architectures.
Table 1: Examples of Ring Strain-Driven Transformations in Spirocyclopropanes
| Starting Material | Reagent(s) | Product Type | Reference |
| Spiro[cyclopropane-1,3'-oxindoles] | Azide ion | 3-(2-Azidoethyl)oxindoles | acs.org |
| Spiro[cyclopropane-1,3'-oxindoles] | Alkynyl imine | Spiroheterocyclic intermediate for (-)-spirotryprostatin B | acs.org |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Primary amines | Tetrahydroindol-4(5H)-ones | researchgate.net |
| Cyclohexane-1,3-dione-2-spirocyclopropanes | Sodium hydrosulfide | 4-Hydroxybenzo[b]thiophene derivatives | nih.gov |
Functional Group Modifications on Substituted 1-Oxa-5-azaspiro[2.4]heptanes
Functional group interconversions on the this compound scaffold allow for the synthesis of a wide array of derivatives with tailored properties. These modifications can occur at the nitrogen of the pyrrolidine ring or at various positions on the carbocyclic framework, assuming appropriate substitution is present.
The nitrogen atom of the pyrrolidine ring in the this compound system is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. In related spirocyclic amine systems, oxidation of the nitrogen atom to a nitroxide radical has been achieved. mdpi.com Furthermore, oxidation reactions can also target other parts of the molecule, depending on the substituents present. For example, the oxidation of annelated diarylamines has been shown to yield not only nitroxide diradicals but also spirocyclic products through C-O bond-forming reactions, including Baeyer-Villiger-type oxidations. nih.gov The presence of the oxirane ring in the this compound scaffold adds another layer of complexity, as it is also susceptible to oxidative cleavage under certain conditions.
Reduction reactions on substituted 1-Oxa-5-azaspiro[2.4]heptanes can target various functional groups. For instance, if the pyrrolidine ring contains ester or amide functionalities, these can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄). The oxirane ring itself can undergo reductive ring-opening. This can be achieved using various reagents, including metal hydrides or through catalytic hydrogenation. The regioselectivity of the oxirane opening during reduction is often influenced by steric and electronic factors of the substituents on the spirocyclic framework. In a related context, the electrochemical reduction of cyclopropane rings within a Ni(II) coordination environment has been shown to induce ring-opening, providing a route to functionalized amino acid derivatives. beilstein-journals.org
Substitution reactions on the this compound scaffold would primarily occur on the pyrrolidine ring. The nitrogen atom, being a nucleophile, can readily undergo N-alkylation, N-acylation, or N-arylation reactions to introduce a wide variety of substituents. These reactions are fundamental in modifying the electronic and steric properties of the molecule. Furthermore, if the pyrrolidine ring is appropriately substituted with leaving groups, nucleophilic substitution reactions can occur at the carbon atoms of the ring. The synthesis of various spiro-pyrrolidine derivatives often involves multicomponent reactions where the pyrrolidine ring is formed with diverse substitutions. tandfonline.com The reactivity of the pyrrolidine nitrogen is a key feature in the construction of complex spiro-heterocyclic systems through cycloaddition reactions. nih.govresearchgate.net
Table 2: Summary of Potential Functional Group Modifications
| Reaction Type | Reagent Examples | Potential Product |
| Oxidation | H₂O₂, m-CPBA | N-oxides |
| Reduction | LiAlH₄, Catalytic Hydrogenation | Alcohols, Amines, Ring-opened products |
| Substitution | Alkyl halides, Acyl chlorides | N-substituted derivatives |
Stereochemical Aspects and Asymmetric Synthesis of 1 Oxa 5 Azaspiro 2.4 Heptane Systems
Chirality and Stereoisomerism in Spirocyclic Architectures
Spirocyclic compounds, by their nature, possess unique stereochemical properties. The defining feature of a spirocycle is the spiroatom, a single carbon atom that is a constituent of two separate rings. In the 1-Oxa-5-azaspiro[2.4]heptane framework, the carbon at position 3 is the spiroatom, connecting the oxirane ring and the pyrrolidine (B122466) ring. This spiro center is a stereogenic center, rendering the molecule chiral.
The rigid structure imposed by the two fused rings restricts conformational flexibility, leading to well-defined spatial arrangements of the substituents. The stereoisomerism in this compound systems can arise from:
The Spiro Center: The absolute configuration at the spiro carbon (C3) can be either (R) or (S), leading to a pair of enantiomers.
Substituents on the Rings: Additional stereocenters can be present on the pyrrolidine or oxirane rings, leading to the possibility of diastereomers. For instance, substitution at C2 of the oxirane ring or at C6 or C7 of the pyrrolidine ring would introduce further stereochemical complexity.
The constrained nature of these spiro compounds makes them attractive scaffolds for creating structurally diverse molecules with precise three-dimensional orientations, a desirable feature for interacting with biological targets.
Diastereoselective and Enantioselective Synthetic Strategies for this compound
The construction of enantiomerically pure this compound derivatives is a significant synthetic challenge that requires precise control over stereochemistry. Asymmetric synthesis strategies typically focus on establishing the stereocenter at the spiro carbon. A common and effective approach involves the asymmetric epoxidation of a chiral, non-racemic 3-methylenepyrrolidine precursor.
One of the most powerful methods for achieving this is the Sharpless asymmetric epoxidation . This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to convert an allylic alcohol into an epoxy alcohol with high enantioselectivity. researchgate.net For the synthesis of a this compound system, a synthetic route could be designed starting from a suitable pyrrolidine-derived allylic alcohol.
Another key strategy involves the use of chiral pyrrolidine-based organocatalysts. The field of asymmetric organocatalysis has provided numerous methods for the enantioselective functionalization of aldehydes and ketones, which can be used to build the chiral pyrrolidine core. mdpi.com For example, a chiral 3-substituted pyrrolidine can be synthesized using proline-derived catalysts, followed by the introduction of the exocyclic double bond and subsequent diastereoselective epoxidation.
Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane (TMM) with imines represent another advanced method for constructing the chiral pyrrolidine ring system, which can then be further elaborated to the target spiro-epoxide. nih.govorganic-chemistry.org
Table 1: Key Asymmetric Reactions in Pyrrolidine Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature |
|---|---|---|
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP | Creates chiral epoxide from allylic alcohol researchgate.net |
| Organocatalytic Michael Addition | Proline-derived catalysts | Forms chiral pyrrolidine core mdpi.com |
Methods for Stereochemical Assignment and Purity Determination in Novel Syntheses
The unambiguous determination of stereochemistry is critical in the synthesis of novel chiral compounds. A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the relative and absolute configurations of this compound derivatives.
Spectroscopic Techniques in Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and relative stereochemistry of molecules in solution. For spirocyclic pyrrolidines, a suite of NMR experiments is used. rsc.org
¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of each proton and carbon atom. In epoxides, protons on the oxirane ring typically resonate in the 2.0-3.5 ppm range, while the carbons appear at a higher field (around 45-55 ppm) due to ring strain. oregonstate.edu
2D NMR (COSY, HSQC, HMBC): These techniques establish connectivity within the molecule. Correlation Spectroscopy (COSY) identifies coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This information is crucial for assigning signals and piecing together the molecular framework. rsc.org
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other, providing critical information about their relative stereochemistry.
However, determining the relative configuration of spiro-epoxides can be challenging using NOE measurements alone due to the geometry of the oxirane ring. acs.org In such cases, computational methods are employed. The DP4+ probability analysis , which compares experimentally measured NMR chemical shifts with those calculated for all possible stereoisomers using density functional theory (DFT), has become a reliable method for assigning the stereostructure of complex molecules, including spiro-epoxides. acs.org
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the electron density in a crystalline sample, allowing for the exact placement of every atom in the molecule and its conformation in the solid state.
For a novel this compound derivative, obtaining a suitable single crystal allows for the unambiguous assignment of the configuration at the spiro center and any other stereocenters in the molecule. mdpi.com The resulting crystal structure provides unequivocal proof of the stereochemical outcome of an asymmetric synthesis.
Table 2: Methods for Stereochemical Determination
| Technique | Information Provided | Application |
|---|---|---|
| 1D & 2D NMR | Connectivity, Relative Stereochemistry | Initial structural elucidation and conformational analysis rsc.org |
| Computational NMR (DP4+) | Most probable relative stereoisomer | Used when standard NMR data is ambiguous for spiro-epoxides acs.org |
Computational and Theoretical Investigations of 1 Oxa 5 Azaspiro 2.4 Heptane
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Currently, there are no specific Density Functional Theory (DFT) studies in the public domain that detail the reaction mechanisms and energetics involved in the synthesis or reactions of 1-Oxa-5-azaspiro[2.4]heptane . DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such studies would provide invaluable insights into the transition states, activation energies, and thermodynamic stability of reaction pathways leading to or involving this spiro-compound. While general DFT methodologies are widely applied to understand cycloaddition reactions, which are often relevant to the formation of spiro systems, specific energetic data for This compound remains uncalculated and unpublished in the reviewed literature.
Conformational Analysis and Energy Landscapes of the Spiro System
Detailed conformational analysis and the corresponding energy landscapes for This compound have not been a direct subject of published computational research. A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial for understanding the molecule's physical and chemical properties, as well as its potential biological activity. While research on similar spiro-compounds, such as 1-oxaspiro[2.5]octane derivatives, has utilized techniques like NMR spectroscopy for conformational studies, a dedicated computational exploration of the energy landscape of This compound is absent from the current body of scientific literature.
Studies on Electronic Structure and Bonding Characteristics
Specific computational studies detailing the electronic structure and bonding characteristics of This compound are not available in the reviewed literature. An analysis of the electronic structure would illuminate the distribution of electrons within the molecule, highlighting aspects such as molecular orbitals, charge distribution, and electrostatic potential. These characteristics are fundamental to the molecule's reactivity, intermolecular interactions, and spectroscopic properties. Basic chemical information, such as the molecular formula (C5H9NO), is known, but in-depth computational analysis of its bonding and electronic properties has not been published.
Role of 1 Oxa 5 Azaspiro 2.4 Heptane As a Synthetic Building Block and Chemical Scaffold
Application in the Construction of Complex Organic Molecules
The 5-azaspiro[2.4]heptane core is a key structural element in several complex and biologically active molecules. Its incorporation often imparts conformational rigidity, which can be crucial for biological activity. mdpi.com A prominent example is its role in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C virus (HCV) infections. mdpi.com
The synthesis of Ledipasvir utilizes (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a derivative of the parent spirocycle, as a fundamental building block. mdpi.com The inclusion of this spirocyclic proline analogue is critical for the drug's efficacy as a non-structural protein 5A (NS5A) inhibitor. mdpi.com The synthesis of this key intermediate has been achieved through various methods, including enantioselective catalytic approaches, highlighting its importance in the pharmaceutical industry. mdpi.com Furthermore, derivatives such as 7-amino-5-azaspiro[2.4]heptane have been synthesized as key intermediates for quinolone antibacterial agents, demonstrating the versatility of this scaffold in constructing a range of complex therapeutic agents. nih.gov
Development of Spirocyclic Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore broad areas of chemical space, often leading to the discovery of novel biological activities. cam.ac.uk The 5-azaspiro[2.4]heptane scaffold is particularly well-suited for DOS due to its rigid three-dimensional structure and the potential for functionalization at multiple points.
Researchers have developed methods for the rapid construction of heterocyclic 5-azaspiro[2.4]heptanes from simple building blocks using multicomponent reactions. acs.orgnih.gov These strategies allow for the creation of libraries of spirocycles with varied substituents, which are valuable for chemistry-driven drug discovery programs. nih.gov The resulting functionalized pyrrolidines serve as scaffolds of considerable interest. acs.orgnih.gov
More advanced applications involve the use of related spirocyclic scaffolds in DNA-encoded library technology (DELT). nih.gov By developing synthetic methods compatible with the DNA tag, chemists can generate vast libraries of sp3-rich, structurally complex molecules for high-throughput screening. This approach provides access to novel molecular shapes that are more likely to yield unique therapeutic drug candidates. nih.gov
Design of Structural Surrogates and Bioisosteres in Medicinal Chemistry Research
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as effective bioisosteres for common heterocyclic rings found in many drugs, such as piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). enamine.netnih.govuniba.it The replacement of these often flexible and metabolically susceptible rings with rigid, sp3-rich spirocycles can lead to significant improvements in a compound's pharmacological profile.
Key advantages of using spirocyclic surrogates include:
Improved Metabolic Stability : Spirocycles can be more resistant to oxidative enzymes compared to traditional heterocycles like piperidine. univ.kiev.ua
Enhanced Physicochemical Properties : The incorporation of an oxygen atom, as in oxa-spirocycles, can dramatically increase water solubility and lower lipophilicity. nih.govrsc.org
Novelty and Patentability : Replacing a common scaffold with a unique spirocycle can lead to new intellectual property. enamine.netnih.gov
The 1-Oxa-5-azaspiro[2.4]heptane scaffold can be considered a structural surrogate for motifs like substituted morpholines or piperidines. For instance, the 2-azaspiro[3.3]heptane core has been successfully used to mimic piperidine, leading to analogues of the anesthetic drug Bupivacaine with enhanced activity. univ.kiev.ua Similarly, oxa-spirocycles are being explored as replacements for the ubiquitous morpholine ring. nih.govacs.org The development of 1-oxa-2,6-diazaspiro[3.3]heptane as a potential bioisostere for piperazine further underscores this trend. uniba.itresearchgate.net This body of research strongly supports the potential of this compound and its derivatives as valuable bioisosteres in modern drug design.
| Spirocyclic Scaffold | Common Bioisosteric Replacement | Potential Advantages | Reference |
|---|---|---|---|
| Azaspiro[3.3]heptane | Piperidine | Improved metabolic stability, novel chemical space | enamine.netuniv.kiev.uanih.gov |
| Oxa-spirocycle | Morpholine | Increased solubility, lower lipophilicity | nih.govresearchgate.net |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Piperazine | Enhanced drug-like properties, molecular rigidity | uniba.itresearchgate.net |
| 5-Azaspiro[2.4]heptane | Piperidine / Proline Analogues | Conformational rigidity, improved DMPK properties | mdpi.comnih.gov |
Exploration of Spiro[2.4]heptane Units in Ligand Design and Catalyst Development
The development of new catalysts, particularly for asymmetric synthesis, often relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. The rigid and well-defined three-dimensional structure of the spiro[2.4]heptane framework makes it an attractive, though still emerging, scaffold for such ligands.
While the direct use of this compound in catalysis is not yet widely documented, the synthesis of spiro[2.4]heptanes is itself an area of catalytic innovation. For example, palladium-catalyzed intermolecular cycloadditions have been developed for the selective synthesis of spiro[2.4]heptanes. nih.gov In these reactions, the choice of ligand is critical for controlling the regioselectivity of the nucleophilic attack on a π-allylpalladium intermediate, demonstrating the intricate relationship between ligands and the formation of these spirocycles. nih.gov
The principles of ligand design suggest that the conformational rigidity of the spiro[2.4]heptane unit could be exploited to create a specific chiral environment around a metal center. This is a key concept in the development of catalysts for enantioselective reactions. The broader field of spiro ligands for asymmetric catalysis is well-established, and the unique stereochemical properties of the spiro[2.4]heptane system present an opportunity for the future development of novel and effective catalysts.
Future Directions and Emerging Research Avenues in 1 Oxa 5 Azaspiro 2.4 Heptane Chemistry
Development of Novel and Efficient Synthetic Methodologies
The advancement of 1-oxa-5-azaspiro[2.4]heptane chemistry is contingent upon the development of robust and versatile synthetic routes. Current methods often rely on the epoxidation of a pre-existing 3-methylenepyrrolidine precursor. While effective, future research is geared towards creating more efficient, stereoselective, and scalable methodologies.
Key future developments will likely focus on:
Asymmetric Epoxidation: Given the importance of stereochemistry in bioactive molecules, the development of catalytic asymmetric epoxidation methods for 3-methylenepyrrolidines is a high-priority research area. This would provide direct access to enantiomerically pure this compound derivatives, circumventing the need for chiral resolution at later stages.
Novel Ring-Closing Strategies: Exploration of alternative synthetic pathways, such as intramolecular cyclizations of functionalized pyrrolidine (B122466) precursors or novel multicomponent reactions, could provide new entries to this spirocyclic system.
Substrate Scope Expansion: Methodologies that tolerate a wider array of functional groups on the pyrrolidine ring are needed to streamline the synthesis of complex derivatives without extensive use of protecting groups.
A comparison of a conventional versus a potential future synthetic approach is outlined below.
| Feature | Conventional Method (e.g., m-CPBA) | Future Asymmetric Method |
| Precursor | N-protected 3-methylenepyrrolidine | N-protected 3-methylenepyrrolidine |
| Reagent | Stoichiometric peroxyacids (m-CPBA) | Chiral catalyst with a terminal oxidant |
| Product | Racemic mixture | Enantioenriched spirocycle |
| Efficiency | Often requires subsequent resolution | Higher step economy, avoids resolution |
| Scalability | Can be challenging due to safety/waste | Potentially more scalable and sustainable |
Exploration of New Reactivity Patterns and Transformations
The chemical behavior of this compound is dominated by the strained oxirane ring, which serves as a potent electrophilic site for nucleophilic attack. The ring-opening of the epoxide is a cornerstone transformation, providing access to a variety of functionalized 3-hydroxymethyl-3-substituted pyrrolidines.
Future research will delve deeper into harnessing this inherent reactivity in innovative ways:
Regio- and Stereoselective Ring-Opening: Investigating a broader range of nucleophiles and Lewis/Brønsted acid catalysts to achieve precise control over the regioselectivity and stereoselectivity of the epoxide opening is a critical goal. This will enable the synthesis of complex substitution patterns that are currently difficult to access.
Cascade Reactions: Designing cascade reactions initiated by the ring-opening of the oxirane could provide rapid access to more complex polycyclic systems.
Novel Transformations: Beyond simple ring-opening, researchers are exploring unprecedented reactions. For instance, the reaction of 5-aryl-1-oxa-5-azaspiro[2.4]heptane-4,6-diones with secondary amines like morpholine (B109124) and piperidine (B6355638) has been shown to result in the formation of enamines, proceeding through a β-aminoalcohol intermediate. researchgate.net This highlights the potential for discovering unique reactivity patterns not typical of simple epoxides. researchgate.net Spirooxiranes are known to possess enhanced reactivity and undergo versatile isomerizations and rearrangements, suggesting a rich field for future discovery. researchgate.net
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry is poised to become an indispensable tool in the study of this compound. Theoretical calculations can provide profound insights into the structure, reactivity, and properties of these molecules, thereby accelerating experimental discovery.
Emerging research avenues in this domain include:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for key transformations, such as the nucleophilic ring-opening of the oxirane. rsc.orgresearchgate.net This allows for a detailed understanding of transition states and intermediates, which is crucial for optimizing reaction conditions and predicting outcomes. rsc.org
Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of nucleophilic attack and the stereochemical course of reactions. This predictive power can guide the rational design of experiments, saving time and resources. For example, studies on similar spiro-heterocycles like spirooxazines have successfully used CASSCF/CASPT2 and DFT methods to elucidate complex ring-opening mechanisms. nih.govresearchgate.net
Virtual Screening and Ligand Design: In the context of drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets, guiding the design of new and more potent therapeutic agents.
Integration with Flow Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry and process intensification are increasingly influencing synthetic organic chemistry. The application of flow chemistry and the development of sustainable synthetic protocols for this compound are promising future directions.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, precise control over reaction parameters, and improved scalability. spirochem.com The synthesis of spirocycles and the execution of epoxidation reactions have been successfully demonstrated in flow systems. nih.govacs.orgresearchgate.net Applying this technology to the synthesis of this compound could enable safer handling of energetic reagents (like peroxides) and facilitate large-scale production. acs.org
Sustainable Synthesis: Future methodologies will focus on reducing environmental impact. This involves replacing hazardous reagents and solvents with greener alternatives. mdpi.comnih.gov For the key epoxidation step, research is moving towards using benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in combination with recyclable catalysts. mdpi.comnih.govrsc.org These approaches minimize the generation of stoichiometric waste, such as the acid byproducts from conventional peracid epoxidations. mdpi.com
| Approach | Traditional Batch Synthesis | Flow/Sustainable Synthesis |
| Platform | Round-bottom flask | Continuous flow reactor spirochem.com |
| Oxidant | Peroxyacids (e.g., m-CPBA) | H₂O₂, O₂ (with catalyst) mdpi.comrsc.org |
| Safety | Risk of thermal runaway, handling of unstable reagents | Enhanced heat transfer, small reaction volumes, in-situ reagent generation acs.org |
| Waste | Stoichiometric acid waste | Water is the only byproduct (with H₂O₂) mdpi.com |
| Scalability | Non-linear scaling | Linear and predictable scaling spirochem.com |
Expanding the Scope of Substituent Diversity and Functionalization
The utility of the this compound core as a scaffold in drug discovery is directly related to the ability to install a wide variety of substituents and functional groups. univ.kiev.uauniv.kiev.uaresearchgate.net Its rigid, three-dimensional structure makes it an attractive bioisostere for more common rings like piperidine, offering improved physicochemical properties. univ.kiev.uaresearchgate.net
Future work will heavily concentrate on:
N-Functionalization: Developing methods to introduce diverse groups on the pyrrolidine nitrogen is crucial. This position is often key for modulating solubility, metabolic stability, and target engagement.
C-Functionalization: Post-synthesis functionalization of the pyrrolidine ring, either before or after the key epoxidation and ring-opening steps, will be essential for creating libraries of analogs for structure-activity relationship (SAR) studies. The development of derivatives is vital for applications in drug design. univ.kiev.uauniv.kiev.uaresearchgate.net
Bioisosteric Replacement: Systematically exploring the this compound scaffold as a replacement for other saturated and aromatic heterocycles in known bioactive compounds to improve properties like metabolic stability and target selectivity. univ.kiev.uaresearchgate.net The success of related azaspirocycles as dopamine (B1211576) D3 receptor antagonists highlights the potential of this structural class. nih.gov
Q & A
Q. Key Steps :
Cyclization to form the spiro[2.4]heptane scaffold.
Functional group introduction (e.g., trifluoromethyl, carboxylate) using reagents like trifluoroacetyl chloride or benzyl chloroformate.
Purification via column chromatography or recrystallization.
Basic: How is the structure of this compound derivatives characterized?
Structural elucidation relies on:
- NMR Spectroscopy : Distinct proton environments (e.g., cyclopropyl CH₂ singlets at δ 8.6 ppm) and carbon shifts confirm spiro connectivity .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating spirocyclic geometry .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 237.6 for 5-(2-chlorophenyl)-derivatives) confirm molecular formulas .
- Computational Modeling : Tools like DFT optimize 3D conformations and predict reactivity .
Advanced: How can cyclization reactions for this compound derivatives be optimized?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance dipole interactions in cycloadditions, while dichloromethane improves esterification yields .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate ring closure and functional group incorporation .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like aziridine ring opening .
- Reaction Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Example : The tert-butyl 7-oxo-5-azaspiro derivative achieved 85% yield under optimized conditions (DMF, 60°C, 12h) .
Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies (e.g., anticancer activity vs. null results) often stem from:
- Structural Variability : Minor substituent changes (e.g., tert-butyl vs. benzyl groups) alter target binding. Compare analogs systematically using SAR studies .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or concentrations (µM vs. nM) skew outcomes. Standardize protocols across labs .
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., apoptosis induction via caspase-3 activation) .
Case Study : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) showed enhanced anticancer activity due to increased electrophilicity, while electron-donating groups reduced efficacy .
Advanced: What analytical methods differentiate this compound derivatives from similar spirocycles?
- Chromatography : Reverse-phase HPLC with UV detection separates derivatives based on polarity (e.g., logP differences between oxa-aza and diaza spirocycles) .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., 1-oxa-5-aza vs. 1-oxa-6-aza) via characteristic neutral losses .
- Vibrational Spectroscopy : IR peaks for carbonyl (1700–1750 cm⁻¹) and ether (1100–1250 cm⁻¹) groups confirm functionalization .
Basic: What are the key physicochemical properties of this compound derivatives?
- Solubility : Generally low in water due to nonpolar spiro cores; enhanced via carboxylate or amine salts .
- Stability : Sensitive to strong acids/bases (risk of ring opening); store under inert atmosphere at 2–8°C .
- Molecular Weight : Ranges 200–300 g/mol for most derivatives, suitable for drug-like properties .
Advanced: How do steric effects in this compound influence reactivity?
The spirocyclic structure imposes significant steric hindrance:
- Nucleophilic Substitution : Bulky substituents (e.g., tert-butyl) slow SN2 reactions but favor SN1 pathways in polar solvents .
- Catalytic Hydrogenation : Strain in the bicyclic system accelerates H₂ uptake, enabling selective reduction of exocyclic double bonds .
- Enzymatic Interactions : The compact scaffold fits into constrained binding pockets (e.g., kinase ATP sites), enhancing selectivity .
Advanced: What computational tools predict the bioactivity of this compound derivatives?
- Docking Simulations : AutoDock Vina models interactions with targets like EGFR or tubulin, validated by MD simulations .
- QSAR Models : Use descriptors (e.g., topological polar surface area, logP) to correlate structure with IC₅₀ values .
- Machine Learning : Train on PubChem datasets to prioritize derivatives for synthesis based on predicted ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
